3-[(4-Chlorobenzyl)sulfonyl]-4,6-dimethyl-2-pyridinol
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Overview
Description
3-[(4-Chlorobenzyl)sulfonyl]-4,6-dimethyl-2-pyridinol is an organic compound with a complex structure that includes a pyridinol core substituted with chlorobenzyl and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorobenzyl)sulfonyl]-4,6-dimethyl-2-pyridinol typically involves multiple steps, starting from readily available precursors. One common method involves the sulfonylation of 4,6-dimethyl-2-pyridinol with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorobenzyl)sulfonyl]-4,6-dimethyl-2-pyridinol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[(4-Chlorobenzyl)sulfonyl]-4,6-dimethyl-2-pyridinol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorobenzyl)sulfonyl]-4,6-dimethyl-2-pyridinol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Chlorobenzyl)sulfonyl]benzoic acid
- 4-[(4-Chlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone
Uniqueness
3-[(4-Chlorobenzyl)sulfonyl]-4,6-dimethyl-2-pyridinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridinol core with chlorobenzyl and sulfonyl groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfonyl]-4,6-dimethyl-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c1-9-7-10(2)16-14(17)13(9)20(18,19)8-11-3-5-12(15)6-4-11/h3-7H,8H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIBOJVYQDEUDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)S(=O)(=O)CC2=CC=C(C=C2)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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